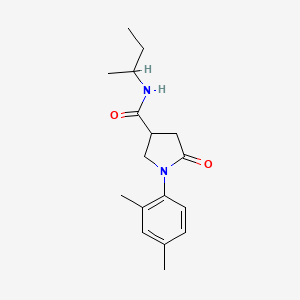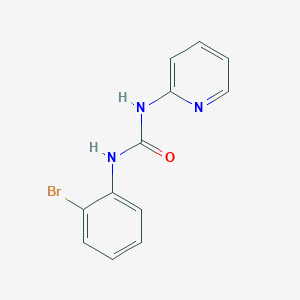
N-(2-bromophenyl)-N'-2-pyridinylurea
Overview
Description
N-(2-bromophenyl)-N'-2-pyridinylurea, also known as BP-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BP-2 is a derivative of urea and is a white crystalline powder that is soluble in organic solvents. The compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-N'-2-pyridinylurea is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation. It has also been shown to inhibit the activity of the androgen receptor, which is involved in the development and progression of prostate cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of inflammation, and the modulation of immune function. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
N-(2-bromophenyl)-N'-2-pyridinylurea has several advantages for use in laboratory experiments, including its high solubility in organic solvents, its stability under a range of conditions, and its ability to penetrate cell membranes. However, this compound also has some limitations, including its potential toxicity and the need for careful control of reaction conditions during synthesis.
Future Directions
There are several future directions for research on N-(2-bromophenyl)-N'-2-pyridinylurea, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its environmental impact and safety. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential targets for its use in medicine and other fields.
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions have been extensively studied and provide a foundation for further research.
Scientific Research Applications
N-(2-bromophenyl)-N'-2-pyridinylurea has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, this compound has been shown to have anticancer, anti-inflammatory, and antiviral properties. In agriculture, this compound has been used as a herbicide to control weed growth, while in environmental science, it has been used as a UV filter in sunscreens and other personal care products.
properties
IUPAC Name |
1-(2-bromophenyl)-3-pyridin-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O/c13-9-5-1-2-6-10(9)15-12(17)16-11-7-3-4-8-14-11/h1-8H,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJIEZFERLYYDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




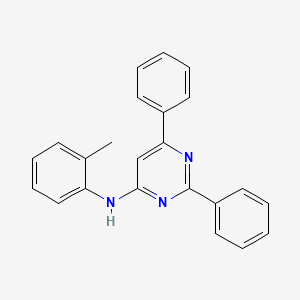
![4-({[(9-oxo-10(9H)-acridinyl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4739032.png)
![methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4739040.png)
![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B4739043.png)
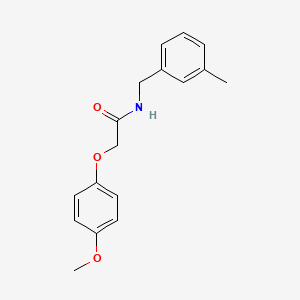
![methyl 4-{[3-(2-methoxy-2-oxoethyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B4739057.png)
![N-(2-methoxyphenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4739068.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4739071.png)
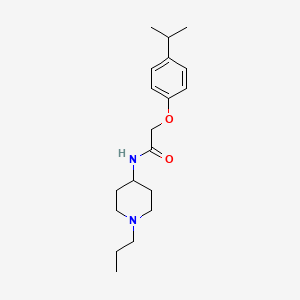
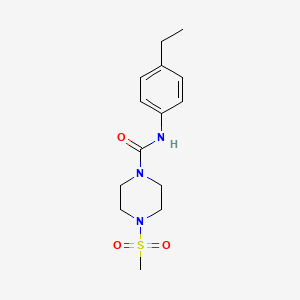
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4739104.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4739107.png)
